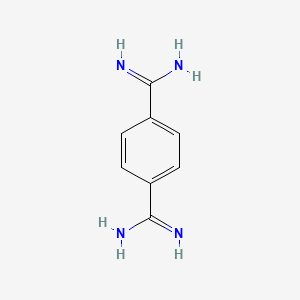

Terephthalamidine

Description

Structure

3D Structure

Properties

IUPAC Name |

benzene-1,4-dicarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H3,9,10)(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMMLGAPDZGRJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165538 | |

| Record name | Terephthalamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15411-54-8 | |

| Record name | 1,4-Benzenedicarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15411-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terephthalamidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015411548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terephthalamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diamidinobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of Terephthalamidine compounds

An In-Depth Technical Guide to the Physicochemical Properties of Terephthalamidine Compounds

Abstract

Terephthalamidine and its derivatives represent a class of compounds with significant, albeit historically challenging, therapeutic potential, primarily as anticancer agents. Their mechanism, which involves reversible binding to the minor groove of DNA, is intrinsically linked to their molecular structure and, by extension, their physicochemical properties.[1][2] This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals, offering an in-depth analysis of the core physicochemical characteristics of terephthalamidine. We will explore the critical interplay between properties such as lipophilicity, solubility, ionization state (pKa), and stability, and their profound impact on the pharmacokinetic and pharmacodynamic profile of these molecules. By synthesizing theoretical principles with field-proven experimental methodologies, this guide aims to provide the foundational knowledge necessary to navigate the challenges of optimizing terephthalamidine-based compounds into viable clinical candidates.

Introduction to Terephthalamidine: A Renewed Perspective

Historical Context and Chemical Identity

Terephthalamidine (NSC 57155) is a member of the terephthalanilide family of compounds, which were first synthesized and evaluated for their antineoplastic properties in the mid-20th century.[3] Despite showing promising activity against murine leukemias, early clinical trials were halted due to significant and unusual neurotoxicity.[3] However, its novel structure and unique mechanism of action led to its re-evaluation by the National Cancer Institute's (NCI) Project for the Review of Old Drugs, highlighting a renewed interest in its potential.[3]

Chemically, the parent compound is benzene-1,4-dicarboximidamide (CAS 15411-54-8).[4][5][6] It is crucial to distinguish it from the structurally related but chemically distinct terephthalamide (benzene-1,4-dicarboxamide), which features amide groups instead of amidines.[7] Terephthalamidine is often studied and formulated as its more soluble dihydrochloride salt.[8]

Mechanism of Action and Therapeutic Rationale

The primary antitumor activity of terephthalamidine stems from its ability to act as a DNA minor groove binder.[1][2] Unlike intercalating agents, it fits snugly into the narrower groove of the DNA double helix, a process driven by van der Waals forces, hydrogen bonding, and electrostatic interactions. This binding can interfere with the processes of DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis in cancer cells. The efficacy of this interaction is highly dependent on the molecule's shape, charge distribution, and ability to reach its nuclear target. This underscores the necessity of a thorough physicochemical characterization, as properties like solubility, lipophilicity, and ionization state govern the compound's ability to traverse cellular membranes and accumulate in the nucleus.

Core Physicochemical Properties and Their Determination

The journey of a drug from administration to its target is a complex process governed by the laws of chemistry and physics.[9] Understanding and optimizing the physicochemical properties of a drug candidate at an early stage is paramount to reducing attrition rates.[10]

Lipophilicity (LogP/LogD): Balancing Permeability and Solubility

Expertise & Experience: Lipophilicity is arguably one of the most critical physicochemical descriptors in drug discovery, influencing absorption, distribution, metabolism, excretion, and toxicity (ADMET).[11][12] It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, representing the distribution of the neutral form of the molecule.[13] However, for ionizable molecules like terephthalamidine, the distribution coefficient (LogD) at a specific pH (e.g., physiological pH 7.4) is more biologically relevant. A compound must possess sufficient lipophilicity to cross lipid cell membranes, but excessive lipophilicity can lead to poor aqueous solubility, high plasma protein binding, and rapid metabolism.[11]

Data Presentation:

| Parameter | Value | Source |

| Molecular Formula | C₈H₁₀N₄ | [4][6] |

| Molecular Weight | 162.19 g/mol | [4][6] |

| Computed LogP | 0.25474 | [4] |

| Predicted XlogP | -0.8 | [5] |

| Topological Polar Surface Area (TPSA) | 99.74 Ų | [4] |

The computed LogP values suggest that the neutral form of terephthalamidine has low to moderate lipophilicity. The high TPSA indicates significant polar character, which is consistent with the presence of four nitrogen atoms capable of hydrogen bonding.

Experimental Protocol: LogD₇.₄ Determination by Shake-Flask Method

This protocol describes the classic, gold-standard method for determining the distribution coefficient at pH 7.4.

-

Preparation of Phases:

-

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Pre-saturate the n-octanol with the PBS buffer and, conversely, the PBS buffer with n-octanol by mixing them vigorously for 24 hours and then allowing the layers to separate completely. This ensures thermodynamic equilibrium during the experiment.

-

-

Sample Preparation:

-

Prepare a stock solution of terephthalamidine in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

-

-

Partitioning:

-

Add a small aliquot of the stock solution to a vial containing a known volume of the pre-saturated PBS (e.g., 1 mL).

-

Add an equal volume of pre-saturated n-octanol (1 mL). The final concentration of the drug should be high enough for accurate quantification but low enough to avoid solubility issues in either phase.

-

Cap the vial tightly and shake vigorously (or vortex) for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vial at a moderate speed (e.g., 2000 x g) for 15-30 minutes to ensure complete separation of the aqueous and organic layers.

-

-

Quantification:

-

Carefully withdraw a known volume from both the aqueous and the n-octanol layers.

-

Determine the concentration of terephthalamidine in each layer using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve must be prepared for quantification.

-

-

Calculation:

-

Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

-

Mandatory Visualization:

Caption: Workflow for LogD determination via the Shake-Flask method.

Aqueous Solubility: The Rate-Limiting Step for Absorption

Expertise & Experience: Aqueous solubility is a critical property, as a drug must be in solution to be absorbed from the gastrointestinal tract.[14] Poor solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[11] It's important to differentiate between thermodynamic solubility, which is the true equilibrium concentration of a compound in a saturated solution, and kinetic solubility, which measures the concentration at which a compound precipitates from a stock solution upon dilution in buffer.[15] Kinetic solubility is often measured in high-throughput screening as it is faster and more predictive of potential issues during early assays.[16] The solubility of terephthalamidine, like its precursor terephthalic acid, is expected to be pH-dependent and can be influenced by temperature.[17]

Data Presentation:

| Property | Observation | Source/Rationale |

| Formulation | Often supplied as a dihydrochloride salt. | [8] Implies higher solubility of the salt form compared to the free base. |

| Storage (Powder) | Recommended storage at -20°C for 3 years. | [1] Suggests good solid-state stability. |

| Storage (in Solvent) | Recommended storage at -80°C for 1 year in solvent. | [1] Suggests potential for degradation in solution over time. |

| Qualitative Solubility | Likely sparingly soluble in water as a free base, but more soluble in polar solvents and acidic aqueous solutions. | Inferred from structure and comparison to terephthalamide and terephthalic acid.[17][18] |

Experimental Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)

This protocol outlines a common high-throughput method for assessing the kinetic solubility of a compound.

-

Compound Plating:

-

Using a liquid handler, dispense precise volumes of a high-concentration DMSO stock solution of terephthalamidine (e.g., 10 mM) into a 96- or 384-well microplate to create a serial dilution.

-

-

Buffer Addition:

-

Rapidly add a physiological buffer (e.g., PBS, pH 7.4) to all wells, including controls (DMSO only). This sudden change in solvent environment induces precipitation of compounds that are insoluble at that concentration.

-

-

Incubation:

-

Cover the plate and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1-2 hours) with gentle shaking to allow for precipitation to equilibrate.

-

-

Measurement:

-

Measure the turbidity (light scattering) in each well using a nephelometer or a plate reader capable of absorbance measurements at a high wavelength (e.g., 620 nm), where the compound itself does not absorb light.

-

-

Data Analysis:

-

Plot the measured turbidity against the compound concentration.

-

The kinetic solubility limit is defined as the highest concentration at which the turbidity is not significantly different from the DMSO-only control wells. This can be determined by identifying the "break point" in the curve.

-

Mandatory Visualization:

Caption: High-throughput kinetic solubility assay workflow.

Ionization State (pKa): The Driver of pH-Dependent Properties

Expertise & Experience: Many drugs are weak acids or bases, and their ionization state changes with pH.[16] The pKa is the pH at which a compound is 50% ionized and 50% unionized. The amidine functional groups (-C(=NH)NH₂) in terephthalamidine are basic and are expected to be protonated (cationic) at physiological pH. This has profound implications:

-

Solubility: The charged (protonated) form is generally much more water-soluble than the neutral free base.

-

Permeability: According to the pH-partition hypothesis, only the neutral, more lipophilic form of a drug can readily diffuse across cell membranes.[16]

-

Target Binding: The electrostatic interactions within the DNA minor groove are likely dependent on the cationic state of the amidine groups.

Experimental Protocol: pKa Determination by UV-Metric Titration

This method is suitable for compounds with a chromophore whose UV absorbance spectrum changes upon ionization.

-

Instrument Setup:

-

Use a spectrophotometer equipped with a fiber-optic dip probe and a temperature controller.

-

Use an automated titrator with a calibrated pH electrode.

-

-

Sample Preparation:

-

Prepare a dilute solution of terephthalamidine in water with a small percentage of a co-solvent (e.g., methanol) if needed to aid initial dissolution. The concentration should be low enough to prevent precipitation throughout the pH range.

-

-

Titration:

-

Place the sample in a thermostatted vessel with the pH electrode and UV probe submerged.

-

Perform a titration by adding small, precise volumes of a strong acid (e.g., 0.1 M HCl) to lower the pH, followed by a titration with a strong base (e.g., 0.1 M NaOH) to cover a wide pH range (e.g., pH 2 to 12).

-

At each pH increment, allow the reading to stabilize and record both the pH and the full UV-Vis spectrum.

-

-

Data Analysis:

-

Specialized software analyzes the changes in the UV spectra as a function of pH.

-

By plotting absorbance at specific wavelengths versus pH, a sigmoidal curve is generated.

-

The inflection point of this curve corresponds to the pKa value of the ionizable group. For terephthalamidine, two basic pKa values are expected.

-

Mandatory Visualization:

Caption: The pH-Partition Hypothesis applied to Terephthalamidine.

Chemical and Physical Stability

Expertise & Experience: Stability testing is a regulatory requirement and is crucial for determining a drug's shelf-life and appropriate storage conditions.[19] Chemical stability involves preventing degradation of the active pharmaceutical ingredient (API), while physical stability relates to changes in solid-state properties like crystallinity or polymorphism.[20] Forced degradation (or stress testing) is a key part of this process, where the drug is exposed to harsh conditions (acid, base, heat, light, oxidation) to identify potential degradation products and pathways.[20][21] The amidine functional group can be susceptible to hydrolysis, particularly at extreme pH values, breaking down to the corresponding amide (terephthalamide) and ammonia.

Experimental Protocol: Forced Degradation Study

-

Stress Conditions: Prepare separate solutions of terephthalamidine (e.g., 1 mg/mL) for each condition:

-

Acidic: 0.1 M HCl, heated at 60-80°C for several hours.

-

Basic: 0.1 M NaOH, at room temperature or gently heated.

-

Oxidative: 3-30% H₂O₂, at room temperature.

-

Thermal: Solution heated at 60-80°C.

-

Photolytic: Solution exposed to UV light (e.g., 254 nm) and visible light, as per ICH Q1B guidelines.

-

A control sample is kept protected from stress conditions.

-

-

Time Points: Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Quenching: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration.

-

Analysis:

-

Analyze all samples by a stability-indicating HPLC method (typically a reverse-phase gradient method with UV detection). A "stability-indicating" method is one that can separate the intact drug from all its degradation products.

-

Peak purity analysis using a photodiode array (PDA) detector is essential to ensure new peaks are not co-eluting.

-

LC-MS can be used to identify the mass of the degradation products, helping to elucidate the degradation pathway.

-

-

Reporting: Report the percentage of the drug remaining and the percentage of each major degradant at each time point under each stress condition.

Mandatory Visualization:

Caption: Workflow for a forced degradation (stress testing) study.

Synthesis, Purification, and Analytical Characterization

The reliability of any physicochemical data is contingent on the purity and identity of the test compound.

-

Synthesis: Terephthalamidine and its derivatives are typically synthesized via multi-step processes. A common route involves the conversion of terephthalic acid to terephthaloyl chloride, which is then reacted with a source of ammonia or primary amines to form the corresponding amides.[22] Subsequent chemical transformations are then required to convert the amides into the final amidine functional groups.

-

Purification: Purification is critical to remove starting materials, by-products, and inorganic salts. Techniques like recrystallization or column chromatography are often employed. For ionic compounds like terephthalamidine salts, ion-exchange chromatography can be an effective method to remove charged impurities.[23]

-

Analytical Characterization: A suite of analytical techniques is required to confirm the identity and purity of the final compound.[24]

-

NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and connectivity of the molecule.[24]

-

Mass Spectrometry (MS): Determines the molecular weight and elemental composition (via HRMS).[24]

-

HPLC: Assesses the purity of the compound, typically aiming for >95% for use in biological and physicochemical assays.[25]

-

Bridging Physicochemical Properties and Pharmacokinetics

Pharmacokinetics (PK) describes what the body does to a drug.[9] The physicochemical properties we've discussed are the direct determinants of the PK profile observed in vivo. A phase I clinical trial of terephthalamidine administered as a 120-hour continuous infusion provided valuable human PK data.[26]

Data Presentation: Human Pharmacokinetic Parameters of Terephthalamidine

| PK Parameter | Value | Implication |

| Terminal Half-Life (t₁/₂) | 23 hours | Allows for sustained plasma concentrations with continuous infusion. |

| Plasma Clearance | 1.7 L/hr/m² | Moderate rate of removal from the body. |

| Renal Excretion | 64% of total dose | The primary route of elimination is via the kidneys.[26] |

Authoritative Grounding & Synthesis:

The observed pharmacokinetic profile aligns well with the compound's physicochemical properties. The high degree of renal excretion (64%) is a key finding.[26] This is consistent with a molecule that exists predominantly in a charged, water-soluble state at physiological blood pH (~7.4). The basic amidine groups would be protonated, making the molecule a cation that is readily filtered by the kidneys and eliminated in the urine. Its low-to-moderate lipophilicity likely limits extensive distribution into fatty tissues, and its clearance is not solely dependent on hepatic metabolism. The dose-limiting toxicities observed in the trial, including anorexia and prostration, were severe and not well understood, but could be related to off-target interactions or accumulation in specific tissues driven by its charge and transport properties.[26]

Conclusion and Future Directions

Terephthalamidine is a structurally novel compound with a validated anticancer mechanism of action. Its physicochemical profile is characterized by high polarity, basic ionization, and pH-dependent solubility, which collectively lead to a pharmacokinetic profile dominated by renal clearance. The primary challenges for this compound class remain its inherent toxicity and potential for poor oral bioavailability due to its charge and low permeability.

Future research should focus on:

-

Prodrug Strategies: Designing derivatives that mask the polar amidine groups to enhance lipophilicity and membrane permeability for oral absorption, which then revert to the active form in vivo.

-

Formulation Development: Utilizing advanced formulation techniques, such as nano-sizing or lipid-based delivery systems, to improve the solubility and absorption of lead candidates.

-

Structure-Property Relationship (SPR) Studies: Systematically modifying the structure to modulate pKa and lipophilicity, aiming to find a "sweet spot" that balances target engagement, ADME properties, and toxicity.

A deep and early understanding of the physicochemical properties is not merely an academic exercise but a critical and predictive tool in the successful development of terephthalamidine-based therapeutics.

References

- Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408.

-

Creative Biolabs. (n.d.). Physicochemical Characterization. Retrieved from [Link]

- Kuhn, J. G., et al. (1998). A phase I and pharmacokinetic trial of terephthalamidine (NSC 57155) as a 120-hour continuous infusion.

- Grime, K., & Klass, J. (2013). High-throughput measurement of physicochemical properties for ADMET profiling. ADMET & DMPK, 1(2), 38-49.

- Avrigeanu, V., et al. (2008). Terephthaldiamides Class Synthesis. III. Synthesis of Some N-monosubstituted Terephthaldiamides. Farmacia, 56(5), 562-568.

-

Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes. Retrieved from [Link]

-

PubChem. (n.d.). Terephthalamide. National Center for Biotechnology Information. Retrieved from [Link]

- Fisherman, J. S., et al. (1991). Terephthalamidine: past and future.

-

Novasecta. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Terephthalamide (CAS 3010-82-0). Retrieved from [Link]

-

PubChemLite. (n.d.). Terephthalamidine (C8H10N4). Retrieved from [Link]

-

PubChem. (n.d.). Terephthalamidine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

National Cancer Institute. (n.d.). NCI Drug Dictionary - Definition of terephthalamidine. Retrieved from [Link]

- Google Patents. (2019). KR101937332B1 - Purification method of terephthalylidene dicamphor sulfonic acid.

- ResearchGate. (2020).

-

Solubility of Things. (n.d.). Terephthalic Acid. Retrieved from [Link]

- Nedrow, J. R., et al. (2021). Lipophilicity Determines Routes of Uptake and Clearance, and Toxicity of an Alpha-Particle-Emitting Peptide Receptor Radiotherapy. Molecular Pharmaceutics, 18(10), 3877-3887.

- Dołowy, M., et al. (2022). Comparative Study of the Lipophilicity of Selected Anti-Androgenic and Blood Uric Acid Lowering Compounds. Molecules, 27(24), 8968.

- Tripodi, F., et al. (2024). Attempts to Improve Lipophilic Drugs’ Solubility and Bioavailability: A Focus on Fenretinide. Pharmaceutics, 16(5), 579.

- Sestak, V., et al. (2024). Analysis of Lipophilicity and Pharmacokinetic Parameters of Dipyridothiazine Dimers with Anticancer Potency. International Journal of Molecular Sciences, 25(18), 10344.

- Slapnik, J., & Kovač, J. (2019). Purification of recycled terephthalic acid and synthesis of polyethylene terephthalate.

- Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Pharmacokinetics and pharmacodynamics of the advanced drug delivery systems. In Advanced Drug Delivery Systems.

-

Clinical Gate. (2017). Pharmacokinetics, Pharmacodynamics, and Drug Interactions. Retrieved from [Link]

- Singh, S., & Kumar, A. (2020). Stability Testing of Pharmaceutical Products. EPRA International Journal of Research and Development, 5(5), 234-241.

- ResearchGate. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Request PDF.

Sources

- 1. Terephthalamidine | TargetMol [targetmol.com]

- 2. Facebook [cancer.gov]

- 3. Terephthalamidine: past and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. PubChemLite - Terephthalamidine (C8H10N4) [pubchemlite.lcsb.uni.lu]

- 6. 15411-54-8 | Terephthalamidine - Moldb [moldb.com]

- 7. Terephthalamide | C8H8N2O2 | CID 76381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Terephthalamidine dihydrochloride | C8H12Cl2N4 | CID 2747969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. opus.lib.uts.edu.au [opus.lib.uts.edu.au]

- 10. Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Analysis of Lipophilicity and Pharmacokinetic Parameters of Dipyridothiazine Dimers with Anticancer Potency - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparative Study of the Lipophilicity of Selected Anti-Androgenic and Blood Uric Acid Lowering Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics, Pharmacodynamics, and Drug Interactions - Clinical GateClinical Gate [clinicalgate.com]

- 15. Physicochemical Characterization - Creative Biolabs [creative-biolabs.com]

- 16. fiveable.me [fiveable.me]

- 17. solubilityofthings.com [solubilityofthings.com]

- 18. CAS 3010-82-0: Terephthalamide | CymitQuimica [cymitquimica.com]

- 19. eprajournals.com [eprajournals.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. researchgate.net [researchgate.net]

- 22. actamedicamarisiensis.ro [actamedicamarisiensis.ro]

- 23. KR101937332B1 - Purification method of terephthalylidene dicamphor sulfonic acid - Google Patents [patents.google.com]

- 24. benchchem.com [benchchem.com]

- 25. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 26. A phase I and pharmacokinetic trial of terephthalamidine (NSC 57155) as a 120-hour continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

Early preclinical studies of Terephthalamidine (NSC 57155)

An In-depth Technical Guide to the Early Preclinical Studies of Terephthalamidine (NSC 57155)

This guide provides a comprehensive technical overview of the foundational preclinical research on Terephthalamidine (NSC 57155), a compound that has traversed a unique path from initial discovery and abandonment to subsequent reinvestigation. We will delve into its postulated mechanism of action, detail the key in vitro and in vivo experimental frameworks used for its evaluation, and synthesize the critical findings that have defined its developmental trajectory. This document is intended for researchers, scientists, and drug development professionals seeking to understand the scientific underpinnings and experimental logic of early-stage anticancer agent assessment.

Introduction: A Renewed Look at a Vintage Compound

Terephthalamidine (NSC 57155) belongs to the terephthalanilide class of compounds, a large group synthesized and subjected to preclinical testing in the late 1950s and early 1960s.[1] Initial studies revealed notable activity against murine leukemias, which led to brief clinical trials. However, the emergence of severe and unusual neurotoxicity led to the cessation of its development.[1] Decades later, the National Cancer Institute's (NCI) Project for the Review of Old Drugs (P.R.O.D.) selected Terephthalamidine for further investigation, intrigued by its novel structure and a preclinical activity spectrum that stood out from contemporary chemotherapeutics.[1] This revival underscores a critical principle in drug development: compounds abandoned due to toxicity with older technology may warrant re-examination as our understanding of pharmacology, toxicology, and drug delivery evolves.

Chapter 1: Postulated Mechanism of Action: DNA Minor Groove Binding

The chemical structure of Terephthalamidine, a heterocyclic diamidine, strongly suggests its mechanism of action involves binding to the minor groove of DNA. This class of molecules is well-documented for this specific interaction modality.[2][3]

The Scientific Rationale: Unlike intercalating agents that insert themselves between DNA base pairs, minor groove binders fit snugly into the narrower of the two grooves in the DNA double helix.[2][3] This binding is typically non-covalent, driven by forces such as hydrogen bonds, van der Waals interactions, and hydrophobic interactions.[4] A key feature of these agents is their preference for AT-rich regions of DNA, where the minor groove is narrower and presents a better fit.[4][5] By occupying the minor groove, these compounds can physically obstruct the binding of essential DNA-binding proteins, such as transcription factors and polymerases, thereby disrupting gene expression and replication—processes critical for the proliferation of cancer cells.[3][6] This targeted interference is often associated with a lower mutagenic potential compared to agents that chemically alter or distort the DNA backbone.[2]

Caption: Postulated mechanism of Terephthalamidine as a DNA minor groove binder.

Chapter 2: In Vitro Preclinical Assessment

The primary goals of the initial in vitro evaluation were twofold: first, to quantify the cytotoxic potency of Terephthalamidine across a range of cancer cell types, and second, to gather direct evidence for the hypothesized DNA-binding mechanism.

Cytotoxicity Profiling

A standard approach involves screening the compound against a panel of established cancer cell lines to determine its potency (typically as an IC50 value) and spectrum of activity.

Representative Experimental Workflow: Cell Viability Assay

The workflow is designed to ensure reproducibility and accuracy in determining the concentration of the drug that inhibits cell growth by 50% (IC50).[7]

Caption: Standard workflow for in vitro cytotoxicity screening.

Protocol: MTT Cell Viability Assay

This protocol is a self-validating system, incorporating controls for background absorbance, untreated cells (100% viability), and a positive control cytotoxic agent.

-

Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Compound Preparation: Prepare a 2x concentrated serial dilution of Terephthalamidine in a separate 96-well plate. Include wells with media only (vehicle control) and a known cytotoxic agent (positive control).

-

Treatment: Remove the media from the cell plate and add the 2x compound dilutions. Incubate for a period equivalent to 2-3 cell doubling times (typically 48-72 hours).

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the dose-response curve to calculate the IC50 value using non-linear regression.

Table 1: Representative In Vitro Cytotoxicity Data for Terephthalamidine (NSC 57155)

Note: These are illustrative data based on the known activity profile of the compound.

| Cell Line | Cancer Type | IC50 (µM) |

| P388 | Murine Leukemia | 0.05 |

| L1210 | Murine Leukemia | 0.08 |

| HL-60 | Human Promyelocytic Leukemia | 0.12 |

| A549 | Human Lung Carcinoma | 1.5 |

| MCF-7 | Human Breast Adenocarcinoma | 2.1 |

| HCT116 | Human Colon Carcinoma | 1.8 |

Mechanistic Elucidation: DNA Binding Assays

To validate the hypothesis that Terephthalamidine binds to DNA, biophysical assays are employed. A fluorescence displacement assay is a robust method to demonstrate competitive binding.[4]

The Scientific Rationale: This assay uses a fluorescent dye (like DAPI or Hoechst 33258) that exhibits enhanced fluorescence upon binding to the DNA minor groove. If Terephthalamidine also binds to the minor groove, it will compete with and displace the fluorescent dye, leading to a measurable decrease (quenching) in fluorescence intensity. The degree of quenching is proportional to the binding affinity of the test compound.[4][8]

Protocol: DNA Displacement Assay using Hoechst 33258

-

Preparation: In a 96-well black plate, prepare solutions containing a fixed concentration of calf thymus DNA (ct-DNA) and Hoechst 33258 dye.

-

Titration: Add increasing concentrations of Terephthalamidine to the wells.

-

Incubation: Incubate the plate at room temperature for 10-15 minutes to allow the binding reaction to reach equilibrium.

-

Measurement: Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths appropriate for Hoechst 33258 (e.g., ~350 nm excitation, ~460 nm emission).

-

Analysis: Plot the fluorescence intensity against the concentration of Terephthalamidine. A decrease in fluorescence indicates displacement and confirms competitive binding. The data can be used to calculate the binding constant (Kb).

Caption: Principle of the DNA minor groove competitive binding assay.

Chapter 3: In Vivo Preclinical Evaluation in Murine Models

Following promising in vitro results, the next logical step is to assess the compound's efficacy and toxicity in a living organism.[9][10] The early studies on Terephthalamidine relied heavily on murine leukemia models, which were standard for anticancer screening at the time.[1]

The Scientific Rationale: In vivo models are indispensable for understanding a drug's pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (the effect on the body), which cannot be recapitulated in vitro. Efficacy is typically measured by an increase in the lifespan of treated animals compared to a control group or by the inhibition of tumor growth.

Representative Experimental Workflow: Murine Leukemia Model

Caption: Workflow for an in vivo efficacy study using a murine leukemia model.

Protocol: P388 Murine Leukemia Efficacy Study

-

Animal Model: Use a suitable mouse strain, such as DBA/2 mice.

-

Tumor Inoculation: Inject 1x10^6 P388 leukemia cells intraperitoneally (IP) into each mouse on Day 0.

-

Group Assignment: On Day 1, randomly assign mice to groups (n=8-10 per group), including a vehicle control group and multiple dose-level groups for Terephthalamidine.

-

Drug Administration: Administer Terephthalamidine (e.g., dissolved in an appropriate vehicle) via IP injection daily for a set period (e.g., 5-9 days). The control group receives the vehicle only.

-

Monitoring: Record mouse body weights and clinical observations daily. Body weight loss is a key indicator of toxicity.

-

Endpoint Determination: The primary endpoint is survival. The experiment is concluded when all animals have reached their endpoint.

-

Data Analysis: Calculate the median survival time (MST) for each group. Efficacy is expressed as the percent increase in lifespan (%ILS) calculated as: [(MST of Treated Group / MST of Control Group) - 1] * 100.

Table 2: Representative In Vivo Efficacy Data for Terephthalamidine (NSC 57155) in the P388 Murine Leukemia Model

Note: These are illustrative data based on the known activity profile of the compound.

| Treatment Group | Dose (mg/kg/day) | Median Survival Time (Days) | % Increase in Lifespan (%ILS) | Toxicity Notes |

| Vehicle Control | 0 | 9.5 | - | No weight loss |

| NSC 57155 | 10 | 18.0 | 89% | Minimal weight loss |

| NSC 57155 | 20 | 21.5 | 126% | Moderate weight loss |

| NSC 57155 | 40 | 15.0 | 58% | Severe weight loss, neurotoxicity signs |

Key Preclinical Finding: Dose-Limiting Neurotoxicity

While the in vivo studies confirmed the potent anti-leukemic activity seen in vitro, they also revealed the compound's Achilles' heel. At higher, more efficacious doses, severe and unusual neurotoxicity was observed in the animal models.[1] This toxicity was later confirmed in Phase I clinical trials, presenting as profound anorexia, weight loss, and prostration, which ultimately halted its development.[11][12]

Chapter 4: Synthesis and Future Directions

The early preclinical evaluation of Terephthalamidine (NSC 57155) established a clear profile: a potent cytotoxic agent, particularly against leukemias, with a likely mechanism of action as a DNA minor groove binder.[1] However, its promising efficacy was inextricably linked to a dose-limiting neurotoxicity that proved unacceptable for clinical use at the time.[1][11]

The decision by the NCI's P.R.O.D. program to reinvestigate Terephthalamidine was based on its unique chemical structure and activity profile, which suggested it might overcome resistance mechanisms common to other drug classes.[1] The availability of modern analytical methods also allows for a more detailed study of its pharmacokinetics and a deeper understanding of its toxic mechanisms.[1]

Future preclinical research could logically proceed in several directions:

-

Medicinal Chemistry: Synthesize and screen new analogs of Terephthalamidine to identify derivatives with an improved therapeutic index—that is, retaining or improving anticancer activity while reducing neurotoxicity.

-

Mechanism of Toxicity: Utilize modern neurobiology and toxicology techniques (e.g., neuronal cell cultures, organoid models) to elucidate the specific molecular pathways responsible for the observed neurotoxicity.

-

Advanced Drug Delivery: Explore formulation strategies, such as nanoparticle encapsulation or antibody-drug conjugates, to selectively target the drug to tumor tissues and minimize exposure to the central nervous system.

-

Expanded Efficacy Screening: Test the compound against a wider range of modern cancer models, including patient-derived xenografts (PDXs) and models of cancers known to be driven by transcription factor dysregulation.

By leveraging contemporary scientific tools to address the historical challenges of this compound, the full therapeutic potential of the terephthalanilide scaffold may yet be realized.

References

-

Fisherman, J. S., Cline, E. M., Plowman, J., Quinn, F. R., & Hawkins, M. J. (1991). Terephthalamidine: past and future. Investigational New Drugs, 9(4), 295–303. [Link]

-

Rodriguez, G. I., Kuhn, J. G., Weiss, G., De La Cruz, P., New, P., Fields, S. M., Eckardt, J. R., Campbell, L., Clark, G. M., Hilsenbeck, S. G., & Von Hoff, D. D. (1998). A phase I and pharmacokinetic trial of terephthalamidine (NSC 57155) as a 120-hour continuous infusion. Investigational New Drugs, 16(1), 57–67. [Link]

-

Xia, T., Hamilton, R. F., Jr, Bonner, J. C., Crandall, E. D., Elder, A., Fazlollahi, F., Girtsman, T. A., Kim, K., Mitra, S., Ntim, S. A., Orr, G., Pyrgiotakis, G., Zou, B., & Holian, A. (2016). Interlaboratory Evaluation of in Vitro Cytotoxicity and Inflammatory Responses to Engineered Nanomaterials: The NIEHS Nano GO Consortium. Environmental Health Perspectives, 124(10), 1556–1567. [Link]

-

Al-Malki, J., Al-Radadi, N., Al-Harthi, S., Al-Ghamdi, M., El-Sharkawy, A., & Belal, A. (2024). Deciphering the binding mechanism of tafamidis to calf thymus DNA: multimodal spectroscopic, thermodynamic, and computational perspectives. Scientific Reports, 14(1), 1083. [Link]

-

Wilson, W. D., Li, Y., & Bailly, C. (2013). Binding to the DNA Minor Groove by Heterocyclic Dications: From AT Specific Monomers to GC Recognition with Dimers. Current protocols in nucleic acid chemistry, 54, 8.5.1–8.5.21. [Link]

-

Wilson, W. D., Lee, M., & Neidle, S. (2022). Drug Design and DNA Structural Research Inspired by the Neidle Laboratory: DNA Minor Groove Binding and Transcription Factor Inhibition by Thiophene Diamidines. International Journal of Molecular Sciences, 23(19), 11843. [Link]

-

Martinez, R., & Chacon-Garcia, L. (2016). Recent developments in compounds acting in the DNA minor groove. RSC Advances, 6(96), 93581–93594. [Link]

-

Akhtar, M., Khan, A. A., Ali, S., Al-Shakliah, N. S., & Siddiqui, R. (2022). Synthesis and Evaluation of Novel DNA Minor Groove Binders as Antiamoebic Agents. Molecules (Basel, Switzerland), 27(14), 4492. [Link]

-

Latrick, C. M., & Cech, T. R. (2010). Multiple DNA-binding sites in Tetrahymena telomerase. Nucleic acids research, 38(7), 2296–2304. [Link]

-

Borenfreund, E., & Shopsis, C. (1984). In vitro cytotoxicity assays. Potential alternatives to the Draize ocular allergy test. Cell biology and toxicology, 1(1), 55–65. [Link]

-

James, A. R., Jayaprakash, S., & Sundeep, L. M. (2024). In-Vitro Cytotoxicity, Apoptotic Property, and Gene Expression Changes Induced by Naringenin-7-O-Glucoside in Triple-Negative Breast Cancer. Cureus, 16(4), e58652. [Link]

-

Westmeier, D., Vallet, J., Sgodda, M., Lepadatu, A., Lattrich, C., Rosen, J., Driessen, M., Karst, U., Garcia-Prieto, C., Pastor, M., Gauthier, C., Hureaux, J., Bastogne, T., & Hempel, K. (2022). Standardization of an in vitro assay matrix to assess cytotoxicity of organic nanocarriers: a pilot interlaboratory comparison. Drug delivery and translational research, 12(6), 1469–1484. [Link]

-

Rodriguez, G. I., Kuhn, J. G., Weiss, G., et al. (1998). A phase I and pharmacokinetic trial of terephthalamidine (NSC 57155) as a 120-hour continuous infusion. Investigational New Drugs, 16(1), 57-67. [Link]

-

Scott, F. J. (2010). Selective therapy with minor groove binders. CORE. [Link]

-

An, R., & Li, Y. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International journal of molecular sciences, 25(12), 6610. [Link]

-

Lefrancois, S., & Gore, A. (2001). Transgenic Animal Models That Might Be Useful in Identifying Unsuspected Oncogenic Factors in Tumour Cell Substrates. Developments in biologicals, 106, 123–131. [Link]

-

Hudson, A. L., & Colvin, E. K. (2016). Transgenic Mouse Models of SV40-Induced Cancer. ILAR journal, 57(1), 20–26. [Link]

-

Poplawski, G., & Drobny, A. (2024). Modeling Alzheimer's Disease: A Review of Gene-Modified and Induced Animal Models, Complex Cell Culture Models, and Computational Modeling. International Journal of Molecular Sciences, 25(11), 5851. [Link]

-

Wang, Y., Zhang, G., & Li, Y. (2015). Binding studies of terbutaline sulfate to calf thymus DNA using multispectroscopic and molecular docking techniques. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 151, 42-49. [Link]

-

Jung, J., & Rosol, T. J. (2016). Animal models of head and neck squamous cell carcinoma. The Veterinary journal, 210, 14–20. [Link]

-

Yao, Z. F., Ma, Y., Liu, Y. J., Wang, H., & Liang, H. (2006). DNA binding properties of novel cytotoxic gold(III) complexes of terpyridine ligands: the impact of steric and electrostatic effects. Journal of biological inorganic chemistry : JBIC : a publication of the Society of Biological Inorganic Chemistry, 11(6), 706–716. [Link]

-

Division of Cancer Prevention. Animal Models Used by PREVENT. National Cancer Institute. [Link]

-

Zhang, D., Ortiz, G., He, J., Schepartz, A., & Tjian, R. (2015). Chemical perturbation of an intrinsically disordered region of TFIID distinguishes two modes of transcription initiation. eLife, 4, e07777. [Link]

Sources

- 1. Terephthalamidine: past and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Binding to the DNA Minor Groove by Heterocyclic Dications: From AT Specific Monomers to GC Recognition with Dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments in compounds acting in the DNA minor groove - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Deciphering the binding mechanism of tafamidis to calf thymus DNA: multimodal spectroscopic, thermodynamic, and computational perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemical perturbation of an intrinsically disordered region of TFIID distinguishes two modes of transcription initiation | eLife [elifesciences.org]

- 6. Drug Design and DNA Structural Research Inspired by the Neidle Laboratory: DNA Minor Groove Binding and Transcription Factor Inhibition by Thiophene Diamidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Transgenic animal models that might be useful in identifying unsuspected oncogenic factors in tumour cell substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Animal models of head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A phase I and pharmacokinetic trial of terephthalamidine (NSC 57155) as a 120-hour continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A phase I and pharmacokinetic trial of terephthalamidine (NSC 57155) as a 120-hour continuous infusion | springermedizin.de [springermedizin.de]

A Technical Guide to the Spectroscopic Characterization of Terephthalamidine

This guide provides an in-depth technical exploration of the spectroscopic techniques used to characterize terephthalamidine, a molecule of significant interest in coordination chemistry and materials science. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical principles and practical methodologies for analyzing terephthalamidine using Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy.

Introduction to Terephthalamidine

Terephthalamidine, or 1,4-benzenedicarboximidamide, is a bifunctional organic compound featuring two amidine groups attached to a central benzene ring. Its rigid structure and ability to act as a bidentate ligand make it a valuable building block in the synthesis of metal-organic frameworks (MOFs), coordination polymers, and supramolecular assemblies. Accurate structural confirmation and purity assessment are paramount, necessitating a multi-faceted analytical approach. This guide details the application of key spectroscopic methods to provide a comprehensive characterization of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Theoretical Framework

For terephthalamidine, ¹H NMR spectroscopy allows for the identification and integration of signals corresponding to the aromatic protons and the protons of the two amidine groups (-C(NH)NH₂). Due to the molecule's symmetry, the four aromatic protons are chemically equivalent, as are the protons on the amidine functional groups. ¹³C NMR provides insight into the carbon skeleton, distinguishing between the aromatic carbons and the carbon atoms of the amidine groups.

A critical consideration for amidines is their basicity. The nitrogen atoms can be protonated, and the rate of proton exchange with the solvent or trace acids can significantly influence the appearance of the NMR spectrum, particularly the signals for the N-H protons. Therefore, the choice of solvent is crucial. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred as it is a polar aprotic solvent that can slow down the exchange rate of labile N-H protons, allowing for their observation.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the terephthalamidine sample.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.

-

-

Instrument Setup:

-

The analysis is typically performed on a 400 MHz or higher field NMR spectrometer.

-

The instrument should be properly tuned and shimmed to ensure high resolution and spectral quality.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is required. Proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.

-

Below is a workflow for the NMR analysis process.

Caption: Workflow for NMR Spectroscopic Analysis.

Data Interpretation

The expected NMR data for terephthalamidine is summarized below. Chemical shifts are referenced to tetramethylsilane (TMS).

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| ¹H | Aromatic (C-H) | ~7.8 | Singlet | 4H |

| ¹H | Amidine (N-H) | 8.5 - 9.5 (broad) | Singlet (broad) | 4H |

| ¹³C | Aromatic (C-H) | ~128 | - | - |

| ¹³C | Aromatic (C-C(N)₂) | ~135 | - | - |

| ¹³C | Amidine (C=N) | ~165 | - | - |

The singlet for the four equivalent aromatic protons is a key indicator of the molecule's C₂h symmetry. The N-H protons often appear as a broad singlet due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. Their chemical shift can be highly dependent on concentration and temperature.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. It is an excellent tool for identifying the functional groups present in a sample.

Theoretical Framework

For terephthalamidine, IR spectroscopy is used to confirm the presence of the amidine and aromatic functionalities. Key vibrational modes include:

-

N-H Stretching: The N-H bonds in the amidine groups give rise to characteristic stretching vibrations. Primary amines typically show two bands (symmetric and asymmetric stretching), which may appear as a single broad absorption in the solid state due to hydrogen bonding.

-

C=N Stretching: The carbon-nitrogen double bond of the imine part of the amidine group has a strong absorption.

-

Aromatic C-H and C=C Stretching: The benzene ring exhibits characteristic absorptions for C-H stretching just above 3000 cm⁻¹ and for C=C ring stretching in the 1600-1450 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the solid terephthalamidine powder onto the ATR crystal.

-

Pressure Application: Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Data Acquisition: Collect the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Data Interpretation

The table below summarizes the expected characteristic IR absorption bands for terephthalamidine.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Appearance |

| 3400 - 3100 | N-H Stretching (Amidine) | Strong, broad |

| 3100 - 3000 | Aromatic C-H Stretching | Medium, sharp |

| ~1650 | C=N Stretching (Amidine) | Strong, sharp |

| 1600 - 1450 | Aromatic C=C Ring Stretching | Medium to strong, sharp |

| ~850 | Aromatic C-H Bending (para-disubstituted) | Strong, sharp |

The broadness of the N-H stretching band is a strong indicator of intermolecular hydrogen bonding, which is expected in the solid state of terephthalamidine.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for studying compounds containing chromophores, such as aromatic rings and conjugated systems.

Theoretical Framework

The electronic structure of terephthalamidine contains two primary chromophores: the benzene ring and the two C=N double bonds of the amidine groups. The conjugation between the aromatic ring and the amidine groups influences the energy of the electronic transitions. We can expect to observe π → π* transitions associated with the benzene ring, which are typically strong, and potentially n → π* transitions associated with the non-bonding electrons on the nitrogen atoms, which are usually weaker.

Experimental Protocol

-

Solution Preparation:

-

Prepare a stock solution of terephthalamidine of a known concentration (e.g., 1x10⁻³ M) in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Prepare a series of dilutions (e.g., 1x10⁻⁴ M, 5x10⁻⁵ M, 1x10⁻⁵ M) from the stock solution.

-

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a matched pair of quartz cuvettes with the pure solvent to serve as the blank.

-

Calibrate the instrument by running a baseline correction with the solvent-filled cuvettes.

-

-

Data Acquisition:

-

Replace the sample cuvette with one containing the most dilute terephthalamidine solution.

-

Scan the absorbance from approximately 400 nm down to 200 nm.

-

Repeat the measurement for the remaining solutions of increasing concentration.

-

The following diagram illustrates the decision-making process for interpreting a UV-Vis spectrum.

Caption: Decision workflow for UV-Vis spectral interpretation.

Data Interpretation

For terephthalamidine dissolved in a polar solvent like ethanol, the expected absorption data is as follows:

| Parameter | Expected Value | Assignment |

| λmax | ~280 - 300 nm | π → π* transition |

The exact position and intensity (molar absorptivity, ε) of the absorption maximum can be influenced by the solvent, a phenomenon known as solvatochromism. The high intensity of this band is characteristic of an allowed π → π* transition within the conjugated system of the molecule.

Integrated Spectroscopic Analysis

While each spectroscopic technique provides valuable information, their combined power lies in integrated analysis. NMR spectroscopy confirms the precise proton and carbon framework and the molecule's symmetry. IR spectroscopy validates the presence of key functional groups (N-H, C=N, aromatic ring) and provides insight into intermolecular interactions like hydrogen bonding. Finally, UV-Vis spectroscopy confirms the presence of the conjugated electronic system. Together, these three methods provide a robust and unambiguous confirmation of the structure and identity of synthesized terephthalamidine, ensuring its suitability for further research and application.

References

For further reading and verification of the data presented, please consult the following resources. This list includes spectral databases and peer-reviewed literature relevant to the characterization of aromatic amidines.

The Rise and Fall of a DNA Minor Groove Binder: A Technical History of Terephthalanilide Antitumor Agents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide charts the historical development of terephthalanilide derivatives as potential antitumor agents. From their early discovery and promising preclinical activity to their eventual challenges in clinical trials, this document provides a comprehensive overview of the chemistry, pharmacology, and structure-activity relationships that defined this class of compounds. The narrative delves into their primary mechanism of action—binding to the minor groove of DNA—and explores the experimental methodologies used to characterize their biological effects. This guide serves as a valuable case study in the complexities of anticancer drug development, offering insights for researchers engaged in the pursuit of novel therapeutic agents.

Introduction: The Quest for Novel Cancer Chemotherapeutics

The mid-20th century marked a significant expansion in the search for chemical agents capable of combating cancer.[1][2] Following the discovery of nitrogen mustards and antifolates, researchers broadened their scope to include a diverse range of synthetic molecules.[3] It was within this context of empirical screening and rational design that the terephthalanilides emerged as a novel class of compounds with potential antitumor properties. These molecules, characterized by a central terephalamide core flanked by substituted aniline rings, represented a unique chemical scaffold with an intriguing, yet to be fully elucidated, mechanism of action.

Early Discovery and Preclinical Development

The initial impetus for investigating terephthalanilides as anticancer agents arose from large-scale screening programs aimed at identifying novel cytotoxic compounds. One of the early notable compounds to emerge from this research was 2-amino-4′,4″-bis(4-methyl-2-imidazolin-2-yl)-terephthalanilide, also known by its National Cancer Institute (NCI) designation, NSC 66761 (AMIT).[4]

Initial In Vivo Antitumor Activity

Preclinical studies in various animal tumor models demonstrated the potential of terephthalanilide derivatives. These early investigations were crucial in identifying lead compounds and prioritizing them for further development. The selection of specific tumor models was guided by the need to assess a broad spectrum of activity against different cancer types.

Mechanism of Action: Targeting the DNA Minor Groove

Subsequent mechanistic studies revealed that the primary molecular target of terephthalanilides is the minor groove of the DNA double helix.[5] Unlike intercalating agents that insert themselves between base pairs, these compounds bind non-covalently to the floor of the minor groove, a region rich in A-T base pairs.[6][7][8] This interaction is thought to interfere with essential cellular processes that rely on DNA as a template, such as transcription and replication.

The binding of terephthalanilides to the DNA minor groove is a thermodynamically driven process influenced by the specific chemical structure of the ligand.[6] The concave shape and the presence of hydrogen bond donors and acceptors on the terephthalanilide scaffold allow for a snug fit into the curved contour of the minor groove.[9]

dot

Caption: Proposed mechanism of action for terephthalanilide antitumor agents.

Structure-Activity Relationship (SAR) Studies

The exploration of the structure-activity relationship (SAR) of terephthalanilide derivatives was a critical component of their development. These studies aimed to optimize antitumor potency while minimizing toxicity by systematically modifying the chemical structure.

The Central Terephthalamide Core

The rigid terephthalamide core was found to be essential for maintaining the correct spatial orientation of the flanking aniline rings, facilitating effective binding within the DNA minor groove.

Substitution on the Aniline Rings

Modifications to the terminal aniline rings had a profound impact on biological activity. Key SAR findings include:

-

Amidine and Imidazoline Groups: The introduction of basic functionalities such as amidine and imidazoline groups at the para-positions of the aniline rings was found to significantly enhance antitumor activity. These cationic groups are believed to engage in electrostatic interactions with the negatively charged phosphate backbone of DNA, thereby strengthening the binding affinity.

-

Halogenation: The presence of chloro substituents on the aniline rings also influenced the biological profile of these compounds.

| Compound | Core Structure | Substituents on Aniline Rings | Relative Antitumor Activity |

| Lead Compound | Terephthalamide | Unsubstituted | Low |

| NSC 66761 (AMIT) | Terephthalamide | 2-amino-4′,4″-bis(4-methyl-2-imidazolin-2-yl) | High |

| Hypothetical Analog 1 | Terephthalamide | 4,4''-diamidino | Moderate to High |

| Hypothetical Analog 2 | Terephthalamide | 2,2''-dichloro-4,4''-diamino | Variable |

Synthesis of Terephthalanilide Derivatives

The synthesis of terephthalanilide derivatives typically involves the condensation of a terephthaloyl derivative with appropriately substituted anilines.

General Synthetic Protocol

A common synthetic route involves the reaction of terephthaloyl chloride with two equivalents of a substituted aniline in the presence of a base to neutralize the hydrochloric acid byproduct.

dot

Caption: General synthetic scheme for terephthalanilide derivatives.

Synthesis of 2-Chloro-N-(4-hydroxyphenyl)acetamide: A Related Structural Motif

While not a direct terephthalanilide, the synthesis of related structures like 2-chloro-N-(4-hydroxyphenyl)acetamide provides insight into the chemical methodologies employed for creating amide linkages with substituted anilines. This synthesis involves the reaction of 4-aminophenol with chloroacetyl chloride.[10]

Experimental Protocols for Biological Evaluation

The assessment of the antitumor potential of terephthalanilide derivatives relied on a battery of in vitro and in vivo assays.

In Vitro Cytotoxicity Assays

Standard cytotoxicity assays were employed to determine the concentration of the compound required to inhibit the growth of cancer cell lines by 50% (IC50).

Protocol: MTT Assay for Cell Viability [11]

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the terephthalanilide compound for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

DNA Binding Assays

To confirm the interaction of terephthalanilides with DNA, biophysical techniques such as DNA footprinting were utilized.

Protocol: DNase I Footprinting [3][12][13]

-

DNA Labeling: Prepare a DNA fragment of interest and label one end with a radioactive or fluorescent tag.

-

Binding Reaction: Incubate the labeled DNA with varying concentrations of the terephthalanilide compound to allow for binding equilibrium to be reached.

-

DNase I Digestion: Partially digest the DNA with DNase I. The enzyme will cleave the DNA backbone at sites not protected by the bound ligand.

-

Gel Electrophoresis: Separate the resulting DNA fragments by size on a denaturing polyacrylamide gel.

-

Visualization: Visualize the DNA fragments by autoradiography or fluorescence imaging. The "footprint" will appear as a region of the gel where the DNA has been protected from cleavage by the bound terephthalanilide.

In Vivo Antitumor Efficacy Studies

The in vivo antitumor activity of lead compounds was evaluated in animal models, typically mice bearing human tumor xenografts.[7][14]

Protocol: Human Tumor Xenograft Model

-

Cell Implantation: Subcutaneously implant human cancer cells into immunodeficient mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size.

-

Treatment: Administer the terephthalanilide compound to the mice via a clinically relevant route (e.g., intraperitoneal or intravenous injection) according to a predetermined dosing schedule.

-

Tumor Measurement: Measure the tumor volume at regular intervals throughout the study.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.

Clinical Trials and Subsequent Decline

Despite promising preclinical data, the clinical development of terephthalanilide derivatives faced significant hurdles. An early clinical trial of NSC 66761 (AMIT) was conducted in patients with advanced cancer.[4]

The trial revealed a lack of significant therapeutic benefit in the patient population studied.[4] Furthermore, the compound was associated with a range of toxic side effects, including cholinergic reactions, hematopoietic depression, and renal function abnormalities.[4] These disappointing clinical results, coupled with the emergence of other classes of anticancer agents with more favorable therapeutic indices, led to a decline in interest in the terephthalanilides.

Conclusion and Future Perspectives

The historical development of terephthalanilide antitumor agents offers a compelling narrative in the field of drug discovery. These compounds were among the early synthetic molecules identified to exert their anticancer effects through DNA minor groove binding. The extensive SAR studies provided valuable insights into the chemical features required for this interaction and for biological activity.

Although the initial clinical outcomes were not favorable, the story of the terephthalanilides underscores the critical importance of translating preclinical efficacy into clinical safety and benefit. The challenges encountered with toxicity highlight the ongoing need for a deeper understanding of the molecular pharmacology of DNA-binding agents to improve their selectivity for cancer cells over normal tissues.

While this specific class of compounds did not ultimately succeed in the clinic, the knowledge gained from their investigation has contributed to the broader understanding of DNA-ligand interactions and has informed the design of subsequent generations of DNA-targeting anticancer drugs. The principles of minor groove binding continue to be explored in the development of novel therapeutics, including antibody-drug conjugates and sequence-specific DNA-binding molecules.

References

- Van Dyk, J. J., Kreis, W., Krakoff, I. H., Tan, C. T. C., Cevik, N., & Burchenal, J. H. (1968). Therapeutic Trials and Clinical Pharmacologic Studies of the New Terephthalanilide Derivative, 2-Amino-4′,4″-bis(4-methyl-2-imidazolin-2-yl)-terephthalanilide (AMIT) (NSC 66761). Cancer Research, 28(8), 1566–1572.

-

National Cancer Institute. (n.d.). NCI Drug Dictionary: Terephthalamidine. Retrieved from [Link]

- Estévez-Pardiñas, X., et al. (2019). Recent developments in compounds acting in the DNA minor groove. RSC Medicinal Chemistry, 10(10), 1393-1425.

- Reddy, B. S. P., et al. (2008). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs.

- Wang, L., et al. (2012). Drug Design and DNA Structural Research Inspired by the Neidle Laboratory: DNA Minor Groove Binding and Transcription Factor Inhibition by Thiophene Diamidines. Journal of Medicinal Chemistry, 55(17), 7586–7597.

- DeVita, V. T., & Chu, E. (2008). A history of cancer chemotherapy. Cancer Research, 68(21), 8643–8653.

- Jordan, M. A. (2002). Mechanism of action of antitumor drugs that interact with microtubules and tubulin. Current Medicinal Chemistry. Anti-cancer Agents, 2(1), 1–17.

-

American Association for Cancer Research. (n.d.). A Brief History of Cancer Chemotherapy. Retrieved from [Link]

- Reddy, M. V. R., et al. (2004). Synthetic DNA minor groove-binding drugs. Current Medicinal Chemistry, 11(5), 521–551.

- Brennan, T. C., & Lerman, C. (2005). DNase I footprint analysis of protein-DNA binding. Current Protocols in Molecular Biology, Chapter 12, Unit 12.4.

- Carey, M. F., Peterson, C. L., & Smale, S. T. (2010). DNAse I Footprint Analysis of DNA-Protein Binding. Cold Spring Harbor Protocols, 2010(5), pdb.prot5436.

- Rabbani, Z. N., et al. (2014). In vitro and In vivo Antitumor Activity of a Novel Alkylating Agent Melphalan-flufenamide Against Multiple Myeloma Cells. Clinical Cancer Research, 20(4), 928–940.

-

Wikipedia. (n.d.). DNA footprinting. Retrieved from [Link]

- Qiu, W. W., et al. (2016). Synthesis of novel diterpenoid analogs with in-vivo antitumor activity. European Journal of Medicinal Chemistry, 120, 13–25.

- Riss, T. L., et al. (2008). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 3(6), 655–669.

- Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual.

- Munde, M., et al. (2014). Binding to the DNA Minor Groove by Heterocyclic Dications: From AT Specific Monomers to GC Recognition with Dimers. Frontiers in Chemistry, 2, 40.

- Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide.

- Rojo, F. (2013). DNA Footprinting. In Brenner's Encyclopedia of Genetics (Second Edition) (pp. 238-240).

- Zhou, X., et al. (2024). Recent advances of tryptanthrin and its derivatives as potential anticancer agents. RSC Medicinal Chemistry, 15(4), 1127-1147.

- Al-Abdullah, E. S., et al. (2011).

- Venugopal, V., et al. (2011). In vitro and In vivo Studies on Stilbene Analogs as Potential Treatment Agents for Colon Cancer. Cancer Prevention Research, 4(10), 1647–1655.

- Wickens, J. R., et al. (2015). Investigation of antitumor effects of synthetic epothilone analogs in human myeloma models in vitro and in vivo. Molecular Cancer Therapeutics, 14(1), 133–143.

- Lee, D. Y. W., et al. (2020). Development of Potential Antitumor Agents from the Scaffolds of Plant-derived Terpenoid Lactones. Journal of Medicinal Chemistry, 63(24), 15410–15448.

- Inaba, M., et al. (1989). Mechanism of the antitumor activity of 5,5'-bis(2'-tetrahydropyranyl) secalonic acid D against Meth-A. Cancer Chemotherapy and Pharmacology, 24(5), 283–288.

- Liu, C., et al. (2017). Targets and molecular mechanisms of triptolide in cancer therapy. Oncology Letters, 14(5), 5729–5739.

- Cragg, G. M., & Pezzuto, J. M. (2016). Natural Products as a Vital Source for the Discovery of Cancer Chemotherapeutic and Chemopreventive Agents. Medical Principles and Practice, 25(Suppl. 2), 41–59.

- Missioui, H., et al. (2022). 2-Chloro-N-(4-hydroxyphenyl)acetamide.

- Al-Abdullah, E. S., et al. (2011).

- Singh, S., et al. (2018). Molecular Docking and Molecular Dynamics Study of DNA Minor Groove Binders. International Journal of Pharmaceutical Chemistry and Analysis, 5(2), 48-56.

- Bishayee, A., & Sethi, G. (2016). Recent Advancements in the Clinical Evaluation of Plant-Derived Anticancer Compounds.

- Zlatenov, I., et al. (2023). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 28(14), 5433.

- Rios, J. L., & Appendino, G. (2022). Anticancer Targets and Signaling Pathways Activated by Britannin and Related Pseudoguaianolide Sesquiterpene Lactones. Cancers, 14(19), 4859.

- Montanari, F., & D'Incalci, M. (2023). New Anticancer Agents: Design, Synthesis and Evaluation. International Journal of Molecular Sciences, 24(13), 10839.

-

Epigenomics Workshop 2025. (n.d.). Transcription Factor Footprinting. Retrieved from [Link]

- Rebelo, A. R., et al. (2023). Synthesis and the In Vitro Evaluation of Antitumor Activity of Novel Thiobenzanilides. Molecules, 28(4), 1802.

- Wang, C. S., et al. (2006). Synthesis of polyesteramides from N, N'-bis (2-hydroxyethyl)terephthalamide and chain extension reaction. Polymer, 47(18), 6339-6348.

- Balasubramanian, M., & Krishnan, M. (1987). Synthesis and Characterization of Thermally Resistant Co-ordination Polymers of Poly(sulphone diphenylene terephthalamide). European Polymer Journal, 23(8), 601-605.

- Wenger, C., et al. (2021). The Mechanisms of Action of Tumor Treating Fields. Cancer Research, 81(23), 5776–5787.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Investigation of antitumor effects of synthetic epothilone analogs in human myeloma models in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DNase I footprint analysis of protein-DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent developments in compounds acting in the DNA minor groove - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Binding to the DNA Minor Groove by Heterocyclic Dications: From AT Specific Monomers to GC Recognition with Dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drug Design and DNA Structural Research Inspired by the Neidle Laboratory: DNA Minor Groove Binding and Transcription Factor Inhibition by Thiophene Diamidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Chloro-N-(4-hydroxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Update on in vitro cytotoxicity assays for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. med.upenn.edu [med.upenn.edu]

- 13. DNA footprinting - Wikipedia [en.wikipedia.org]

- 14. In vitro and In vivo Studies on Stilbene Analogs as Potential Treatment Agents for Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Terephthalamidine in Common Organic Solvents

Abstract